molecular formula C18H22N2 B11559313 N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline

N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline

Cat. No.: B11559313
M. Wt: 266.4 g/mol
InChI Key: WDELWPGCUMDAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline is a Schiff base compound known for its distinctive azomethine group (–N=CH–). Schiff bases are widely recognized for their ease of synthesis and diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline typically involves a condensation reaction between N,N-diethylaniline and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in forming stable complexes with metal ions, which can modulate biological activities. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the 4-methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

N,N-diethyl-4-[(4-methylphenyl)iminomethyl]aniline

InChI

InChI=1S/C18H22N2/c1-4-20(5-2)18-12-8-16(9-13-18)14-19-17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3

InChI Key

WDELWPGCUMDAOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.